

# Application Notes and Protocols for Studying GPCR Signaling with BI-113823

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Compound of Interest		
Compound Name:	BI-113823	
Cat. No.:	B10829614	Get Quote

#### Introduction

**BI-113823** is a potent and selective antagonist of the Bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR) implicated in a variety of pathological processes.[1][2][3] The B1R is typically expressed at low levels in healthy tissues but is upregulated in response to tissue injury and inflammation.[1][3] Its activation by endogenous kinins triggers a signaling cascade that activates phospholipase C, leading to an increase in intracellular calcium concentration and subsequent inflammatory responses.[1][3] These responses can include inflammation, pain, edema, and cell proliferation.[1][3] **BI-113823** serves as a valuable chemical probe for investigating the role of B1R signaling in these processes. It is a highly soluble, non-peptide small molecule with a favorable pharmacokinetic profile for in vivo studies. [1][3] A structurally similar but significantly less potent compound, BI-5832, is available as a negative control.[1][3]

#### Mechanism of Action

**BI-113823** functions as a competitive antagonist at the Bradykinin B1 receptor. By binding to the receptor, it blocks the binding of endogenous agonists, thereby inhibiting the downstream signaling cascade. This leads to a reduction in inflammatory responses, pain-like behavior, and other B1R-mediated pathological effects.[1][4]

#### **Applications**

**BI-113823** is a versatile tool for studying B1R-mediated signaling in a variety of research areas:



- Inflammation and Pain: Investigating the role of B1R in inflammatory pain models.[2][4] BI-113823 has been shown to reduce mechanical hyperalgesia in preclinical models of inflammatory pain.[2][4]
- Sepsis and Lung Injury: Elucidating the contribution of B1R signaling to the pathogenesis of sepsis and acute lung injury.[5][6][7] Studies have demonstrated that BI-113823 can reduce lung inflammation and improve survival in animal models of sepsis.[5][6]
- Cardiovascular Research: Exploring the involvement of B1R in cardiovascular remodeling and heart failure.[3]
- Diabetic Complications: Studying the role of B1R in conditions such as diabetic macular edema.[1][3]

# **Quantitative Data**

The following tables summarize the key quantitative parameters of **BI-113823**.

Table 1: In Vitro Affinity and Potency



Parameter	Species	Value	Assay Type	Cell Line/Tissue
Ki	Human	5.3 nM	Radioligand Binding	CHO-K1 cells expressing human recombinant B1R
Rat	13.3 nM	Radioligand Binding	Not specified	
Rabbit	15.3 nM	Radioligand Binding	Not specified	_
Pig	> 10 μM	Radioligand Binding	Not specified	_
IC50	Human	6.97 nM	Cellular Assay (Calcium influx)	HEK cells expressing human B1R

Data sourced from opnMe.com by Boehringer Ingelheim.[1][3]

Table 2: Selectivity Profile



Target	Species	Binding Affinity/Inhibition	Notes
Bradykinin B2 Receptor	Human	Ki > 10 μM	Highly selective for B1R over B2R.
Sigma2/R	Not specified	55-70% inhibition @ 10 μΜ	Off-target interaction observed at high concentrations.
Sigma1/HU	Not specified	55-70% inhibition @ 10 μΜ	Off-target interaction observed at high concentrations.
Panel of 69 other targets	Not specified	≥1,000-fold selectivity (≤ 50% inhibition @ 10 µM) for 67 targets	Demonstrates broad selectivity.

Data sourced from opnMe.com by Boehringer Ingelheim.[1][3]

## **Experimental Protocols**

1. Radioligand Binding Assay for B1 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of **BI-113823** for the Bradykinin B1 receptor.

#### Materials:

- Membranes from CHO-K1 cells stably expressing the human recombinant B1R.[1]
- [3H]Kallidin[des-Arg10, Leu9] (Radioligand).
- Des-Arg9-(Leu8)-Bradykinin (for non-specific binding determination).[3]
- BI-113823.
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

## Methodological & Application





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#### Procedure:

- Prepare serial dilutions of BI-113823 in assay buffer.
- In a 96-well plate, add the cell membranes, [3H]Kallidin[des-Arg10, Leu9] at a concentration near its Kd, and either **BI-113823**, assay buffer (for total binding), or a saturating concentration of Des-Arg9-(Leu8)-Bradykinin (10 μM, for non-specific binding).[1]
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
- Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the logarithm of the **BI-113823** concentration and fit the data to a one-site competition model to determine the IC50.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
  the concentration of the radioligand and Kd is its dissociation constant.
- 2. Intracellular Calcium Mobilization Assay

This protocol measures the ability of BI-113823 to antagonize B1R-mediated calcium signaling.

Materials:



- HEK293 cells stably expressing the human B1R.[1]
- Cell culture medium (e.g., DMEM with 10% FBS).
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- [Lys-des-Arg9]-Bradykinin (B1R agonist).[1]
- BI-113823.
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Fluorescence plate reader with an injection port.

#### Procedure:

- Seed the HEK-hB1R cells in a black, clear-bottom 96-well plate and culture overnight.
- Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
   This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Add varying concentrations of BI-113823 to the wells and incubate for a short period (e.g., 15-30 minutes).
- Measure the baseline fluorescence.
- Inject the B1R agonist, [Lys-des-Arg9]-Bradykinin (at a concentration of 10 nM), into the wells and immediately begin recording the fluorescence intensity over time.[1]
- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- Determine the inhibitory effect of BI-113823 by comparing the agonist-induced calcium response in the presence and absence of the antagonist.



• Plot the percentage of inhibition as a function of the **BI-113823** concentration and fit the data to a dose-response curve to calculate the IC50. No agonistic activity should be observed with **BI-113823** alone, even at high concentrations (e.g., 1 μM).[1]

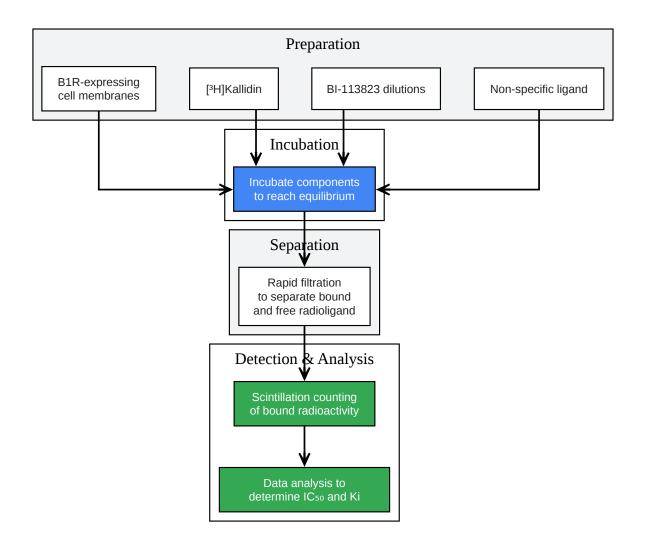
## **Visualizations**



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Caption: B1R signaling pathway and the inhibitory action of BI-113823.

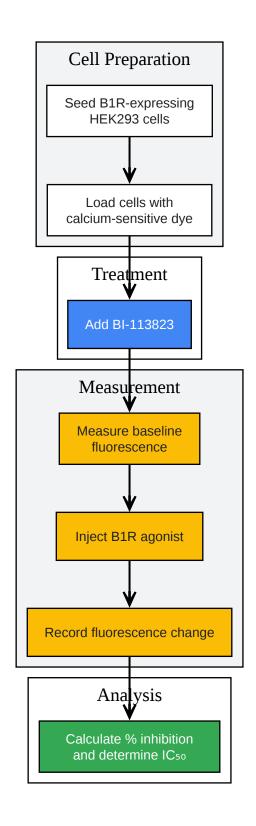




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Caption: Experimental workflow for the radioligand binding assay.





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